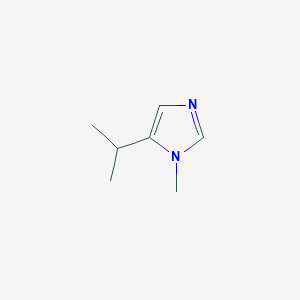

5-Isopropyl-1-methyl-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isopropyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

5-Isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives. These products have diverse applications in pharmaceuticals and materials science .

科学研究应用

Chemistry

5-Isopropyl-1-methyl-1H-imidazole serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry facilitates the formation of metal complexes that are important in catalysis and materials science.

Biology

In biological research, this imidazole derivative is used to study enzyme mechanisms and as a probe in biological assays. Its interaction with biological targets can influence various biochemical pathways, leading to potential therapeutic applications .

Medicine

The compound is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting microbial infections and cancer. Its derivatives exhibit antibacterial, antifungal, and anticancer activities, making them suitable candidates for drug development .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various pathogens. For instance, novel hybrids formed by combining this compound with other pharmacophores have shown enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also investigated the anticancer properties of imidazole derivatives. A study demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through specific biochemical pathways .

作用机制

The mechanism of action of 5-Isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The isopropyl and methyl groups enhance the compound’s binding affinity and specificity for its targets .

相似化合物的比较

Similar Compounds

1-Methylimidazole: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

2-Methylimidazole: Substitution at the 2-position alters its electronic and steric properties.

4,5-Diphenylimidazole: Contains bulky phenyl groups, affecting its solubility and interaction with biological targets.

Uniqueness

5-Isopropyl-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors. This makes it a valuable compound in drug design and development.

生物活性

5-Isopropyl-1-methyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound has a unique structure characterized by an isopropyl group attached to the imidazole ring. Its molecular formula is C7H11N3 with a molecular weight of approximately 135.18 g/mol. The structural features of this compound contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Effects : These compounds have shown potential in inhibiting the growth of various pathogens.

- Anti-inflammatory Properties : They may modulate immune responses and reduce inflammation.

- Cytotoxicity : Some studies have indicated cytotoxic effects against cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Cyclization : Formation of the imidazole ring through cyclization techniques involving nitrogen-containing compounds.

These methods highlight the versatility of synthetic strategies available for preparing this compound.

Antimicrobial Activity

A study evaluated the antimicrobial potency of this compound against Pseudomonas aeruginosa, a significant pathogen in clinical settings. The compound demonstrated an IC50 value of approximately 10 µM, indicating moderate effectiveness in inhibiting bacterial growth. The structure–activity relationship (SAR) analysis suggested that modifications to the isopropyl group could enhance antimicrobial properties .

Anti-inflammatory Effects

This compound has been investigated for its potential to modulate inflammatory pathways. It was found to inhibit the IL-17 signaling pathway, which is crucial in various inflammatory diseases such as psoriasis and ankylosing spondylitis. This modulation was attributed to the compound's ability to interfere with cytokine production and signaling cascades .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on A549 adenocarcinoma cells. The compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of 15 µM after 48 hours of treatment. This finding suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action .

Case Study 2: Inhibition of Biofilm Formation

In another study focusing on Pseudomonas aeruginosa, it was found that this compound significantly reduced biofilm formation at concentrations above 20 µM. This property is particularly important in treating chronic infections where biofilms pose significant treatment challenges .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazole | C4H6N2 | Lacks isopropyl group; simpler structure |

| Imidazole-2-carboxylic acid | C4H4N2O2 | Does not contain an alkyl substituent |

| 1-Methylimidazole-4-carboxylic acid | C5H6N2O2 | Different position of carboxylic group on ring |

The presence of the isopropyl substituent in this compound enhances its biological activity compared to simpler imidazoles, suggesting unique interactions within biological systems.

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 5-Isopropyl-1-methyl-1H-imidazole?

The Debus-Radziszewski reaction is a robust method for synthesizing substituted imidazoles. For this compound, combine α-ketoaldehyde derivatives (e.g., isopropyl glyoxal) with ammonia and methylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) . Optimize reaction conditions by varying temperature (80–120°C) and stoichiometry (2:1 aldehyde/amine ratio). Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .

Q. Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry using 1H- and 13C-NMR. The methyl group at N1 typically resonates at δ 3.2–3.5 ppm, while isopropyl protons appear as a septet (δ 1.2–1.4 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 153.1) and fragmentation patterns .

- X-ray Crystallography : Refine crystal structures using SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve bond angles and torsional strain .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from tautomerism or solvent effects. For example, discrepancies in 1H-NMR chemical shifts may result from keto-enol tautomerism. Mitigate this by:

- Conducting variable-temperature NMR to stabilize dominant tautomers.

- Cross-validating with FTIR (e.g., absence/presence of C=O stretches at 1650–1750 cm−1) .

- Comparing computational predictions (DFT/B3LYP) with experimental data .

Q. Advanced: What computational strategies are effective for studying the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d,p) basis sets for accurate energy profiles .

- Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate docking poses with MD simulations (AMBER or GROMACS) .

Q. Basic: What purification methods ensure high-purity this compound?

- Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Flash Chromatography : Optimize gradient elution (e.g., 5–30% ethyl acetate in hexane) to achieve ≥98% purity .

Q. Advanced: How do solvent dielectric constants influence the reaction kinetics of this compound synthesis?

Polar aprotic solvents (e.g., DMF, ε = 37) enhance nucleophilicity of amines, accelerating cyclization. In contrast, nonpolar solvents (e.g., toluene, ε = 2.4) favor slower, thermodynamically controlled reactions. Use a solvent dielectric constant (ε) vs. reaction rate plot to identify optimal conditions .

Q. Basic: How to perform crystallographic refinement for this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate with R1 (<5%) and wR2 (<10%) indices .

Q. Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

属性

IUPAC Name |

1-methyl-5-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBLARAXMEJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。